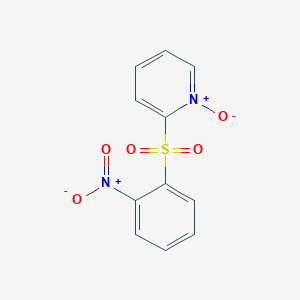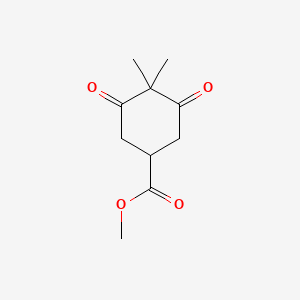![molecular formula C11H24NP B14592651 1-[Di(propan-2-yl)phosphanyl]piperidine CAS No. 61388-50-9](/img/structure/B14592651.png)
1-[Di(propan-2-yl)phosphanyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Di(propan-2-yl)phosphanyl]piperidine is a compound that features a piperidine ring substituted with a di(propan-2-yl)phosphanyl group Piperidine is a six-membered heterocyclic amine, and the di(propan-2-yl)phosphanyl group is a phosphine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Di(propan-2-yl)phosphanyl]piperidine typically involves the reaction of piperidine with di(propan-2-yl)phosphine. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the phosphorus atom of di(propan-2-yl)phosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[Di(propan-2-yl)phosphanyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Complexation: The phosphine group can form complexes with transition metals, making it useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.
Complexation: Transition metal salts like palladium or platinum can be used to form metal-phosphine complexes.
Major Products:
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed from the reaction with transition metals.
Scientific Research Applications
1-[Di(propan-2-yl)phosphanyl]piperidine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[Di(propan-2-yl)phosphanyl]piperidine largely depends on its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic processes. The piperidine ring can also interact with biological targets, potentially influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
1-Di(propan-2-yl)phosphino-2-(N,N-dimethylamino)-1H-indene: Another phosphine-containing compound with different substituents.
Di(propan-2-yl)phosphine: Lacks the piperidine ring but shares the phosphine group.
Piperidine: The parent compound without the phosphine substitution.
Uniqueness: 1-[Di(propan-2-yl)phosphanyl]piperidine is unique due to the combination of the piperidine ring and the di(propan-2-yl)phosphanyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both organic synthesis and medicinal chemistry.
Properties
CAS No. |
61388-50-9 |
|---|---|
Molecular Formula |
C11H24NP |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
piperidin-1-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C11H24NP/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 |
InChI Key |
VHGYXWONBTUADL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


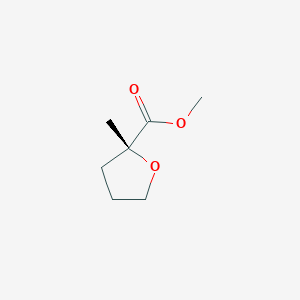
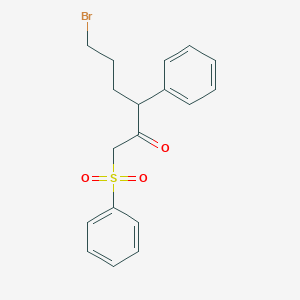
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
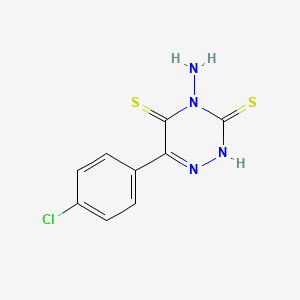

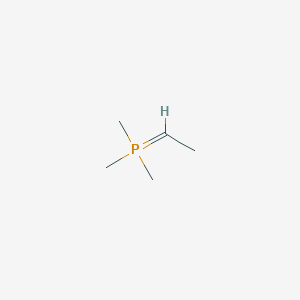
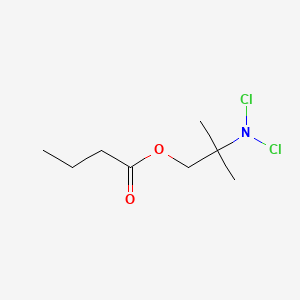
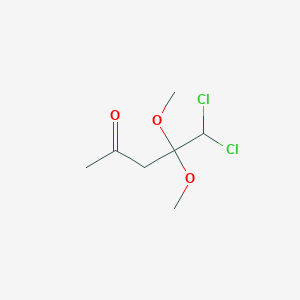

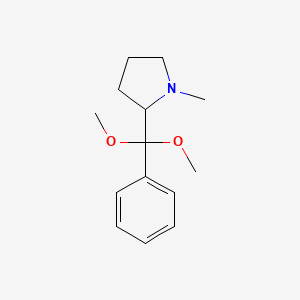
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
